molecular formula C5H12N2O2 B8688437 (2R)-3-methoxy-2-(methylamino)propanamide

(2R)-3-methoxy-2-(methylamino)propanamide

Cat. No.: B8688437
M. Wt: 132.16 g/mol
InChI Key: UPPHKLRGHMXIIY-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2R)-3-methoxy-2-(methylamino)propanamide is a chemical compound that has garnered interest in various fields of scientific research It is a derivative of serine, an amino acid, and features both methylation and amidation modifications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-3-methoxy-2-(methylamino)propanamide typically involves the methylation of serine followed by amidation. One common method includes the use of dimethyl sulfate as a methylating agent and subsequent reaction with ammonia or an amine to form the amide. The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale methylation and amidation processes. These processes are optimized for efficiency and yield, often utilizing automated systems and advanced purification techniques to produce high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-3-methoxy-2-(methylamino)propanamide can undergo several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures, pH levels, and solvent systems.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation of this compound may yield corresponding oxides, while reduction may produce reduced amide derivatives.

Scientific Research Applications

(2R)-3-methoxy-2-(methylamino)propanamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various organic synthesis reactions and as a building block for more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a model compound for understanding amino acid modifications.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of (2R)-3-methoxy-2-(methylamino)propanamide involves its interaction with specific molecular targets and pathways. The compound may act by modifying proteins or enzymes through methylation or amidation, thereby altering their activity or function. These modifications can impact various biochemical processes, including signal transduction, gene expression, and metabolic pathways.

Comparison with Similar Compounds

(2R)-3-methoxy-2-(methylamino)propanamide can be compared with other similar compounds, such as:

    N-methyl-D-serinamide: This compound features a single methylation and amidation, making it less modified than this compound.

    O-methyl-D-serinamide: This compound has only the hydroxyl group methylated, lacking the additional amide modification.

    N2,O-dimethyl-L-serinamide: This is the L-isomer of this compound, differing in its stereochemistry.

Properties

Molecular Formula

C5H12N2O2

Molecular Weight

132.16 g/mol

IUPAC Name

(2R)-3-methoxy-2-(methylamino)propanamide

InChI

InChI=1S/C5H12N2O2/c1-7-4(3-9-2)5(6)8/h4,7H,3H2,1-2H3,(H2,6,8)/t4-/m1/s1

InChI Key

UPPHKLRGHMXIIY-SCSAIBSYSA-N

Isomeric SMILES

CN[C@H](COC)C(=O)N

Canonical SMILES

CNC(COC)C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.